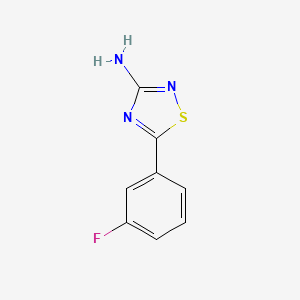
5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a thiadiazole ring substituted with a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoroaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
科学研究应用
5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 5-(3-Chlorophenyl)-1,2,4-thiadiazol-3-amine
- 5-(3-Bromophenyl)-1,2,4-thiadiazol-3-amine
- 5-(3-Methylphenyl)-1,2,4-thiadiazol-3-amine
Uniqueness
5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
生物活性
5-(3-Fluorophenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The thiadiazole ring structure, combined with the fluorinated phenyl group, enhances its pharmacological potential. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of this compound is C8H6FN3S with a molecular weight of approximately 197.21 g/mol. The presence of the fluorine atom in the phenyl ring is significant as it can influence the compound's lipophilicity and biological interactions.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines:
- MCF-7 (Breast Cancer) : Compounds related to thiadiazoles have demonstrated IC50 values ranging from 0.28 µg/mL to 26.12 µg/mL against MCF-7 cells, indicating significant growth inhibition .
- HL-60 (Acute Promyelocytic Leukemia) : Similar derivatives exhibited IC50 values around 9.6 µM .
The mechanism of action often involves cell cycle arrest and apoptosis induction, with some compounds targeting specific proteins such as Bcl-2 .
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties. The structural modifications in compounds like this compound can enhance their activity against various pathogens:
- Gram-positive Bacteria : Studies have shown strong activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 25 µg/mL .
- Fungal Infections : Derivatives have shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to standard antifungal agents .
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound may exhibit other therapeutic activities:
- Anti-inflammatory Effects : Some thiadiazole derivatives have been reported to possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Antiparasitic Activity : Research indicates potential efficacy against parasitic infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural features:
| Substituent | Effect on Activity |
|---|---|
| Fluorine | Increases lipophilicity and biological interaction |
| Aromatic Groups | Variations in electron-donating or withdrawing properties affect potency |
| Alkyl Chains | Influence solubility and membrane permeability |
Studies suggest that the introduction of electron-withdrawing groups enhances anticancer activity by improving binding affinity to target proteins .
Case Studies
- Anticancer Efficacy : A study demonstrated that a related thiadiazole compound induced apoptosis in MCF-7 cells by modulating Bcl-2 expression levels .
- Antimicrobial Potency : Another investigation found that fluorinated thiadiazoles exhibited higher antibacterial activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
属性
分子式 |
C8H6FN3S |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
5-(3-fluorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H6FN3S/c9-6-3-1-2-5(4-6)7-11-8(10)12-13-7/h1-4H,(H2,10,12) |
InChI 键 |
JLTDWIPODHDLGP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C2=NC(=NS2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















